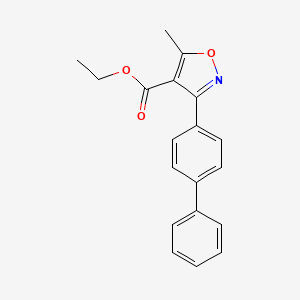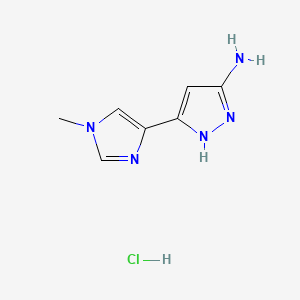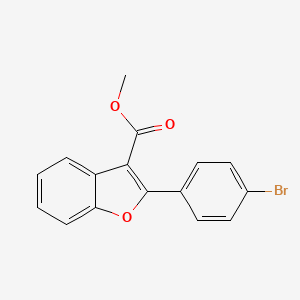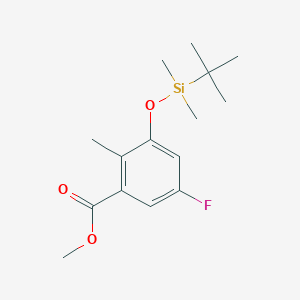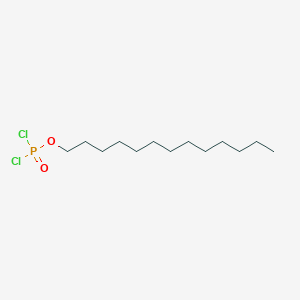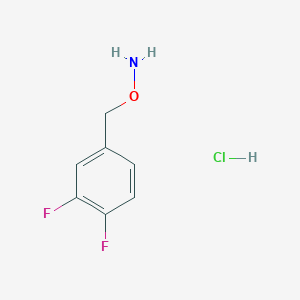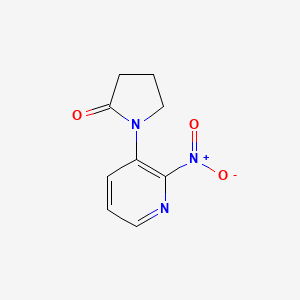
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with a nitropyridinyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidin-2-one ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the nitropyridinyl substitution, used in various synthetic applications.
3-Iodopyrroles: Compounds with similar structural motifs but different functional groups, used in drug synthesis and other applications
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
1-(2-nitropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9N3O3/c13-8-4-2-6-11(8)7-3-1-5-10-9(7)12(14)15/h1,3,5H,2,4,6H2 |
Clé InChI |
BQKDHXSOUZUOKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


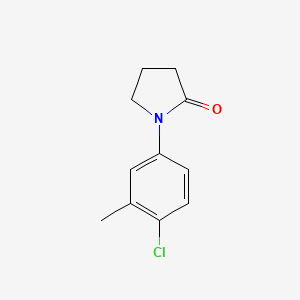


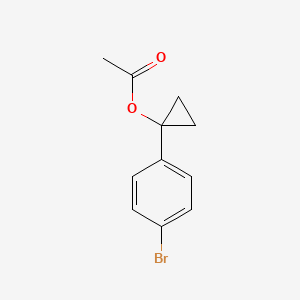
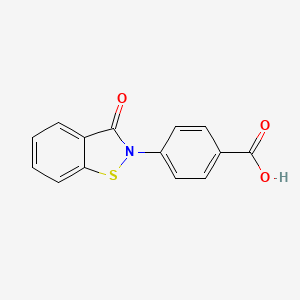

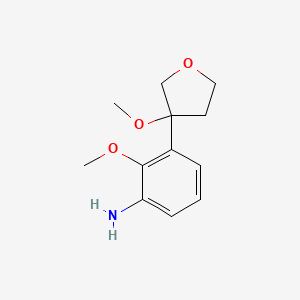
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
